3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal Chemistry Cross-Coupling SAR Analysis

3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS 87841-08-5) is a brominated heterocyclic building block featuring a fused 1,2,4-triazole-pyridazine core. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting activity against a wide range of biological targets, including bromodomain-containing protein 4 (BRD4) , the c-Met and Pim-1 kinases , and the parasite Cryptosporidium parvum.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 87841-08-5
Cat. No. B3162416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
CAS87841-08-5
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2N=C1)Br
InChIInChI=1S/C5H3BrN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
InChIKeyKWJBSUJSIKXPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS 87841-08-5): An Essential Halogenated Building Block for High-Value Heterocyclic Synthesis


3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS 87841-08-5) is a brominated heterocyclic building block featuring a fused 1,2,4-triazole-pyridazine core [1]. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting activity against a wide range of biological targets, including bromodomain-containing protein 4 (BRD4) [2], the c-Met and Pim-1 kinases [3], and the parasite Cryptosporidium parvum [4]. The strategic placement of the bromine atom at the 3-position of the triazole ring provides a highly versatile and reactive handle for subsequent functionalization via modern cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) exploration.

Why Simple 1,2,4-Triazolo[4,3-b]pyridazine Analogs Fail to Deliver the Synthetic Versatility of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine


While the unsubstituted 1,2,4-triazolo[4,3-b]pyridazine core is a known pharmacophore, the 3-bromo derivative is a non-interchangeable, premium-grade intermediate for complex molecule synthesis. Generic substitution with the parent scaffold or other 3-substituted analogs is not scientifically equivalent, as they lack the strategic reactivity that defines this compound's core value. The 3-position is known to be the primary site for electrophilic substitution on this heterocycle [1]. The C-Br bond in this compound is not merely a placeholder; it serves as a key orthogonal reactive center that enables diversification via palladium-catalyzed cross-couplings, which is unattainable with the unreactive C-H bond in the parent [1,2,4]triazolo[4,3-b]pyridazine [2]. This unique reactivity is essential for building diverse SAR libraries, a capability that lower-cost, non-brominated alternatives simply cannot provide.

Quantitative Evidence for Prioritizing 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in Drug Discovery and Chemical Biology


3-Bromo vs. 3-Chloro: Superior Reactivity in Palladium-Catalyzed Cross-Couplings

The 3-bromo derivative demonstrates higher reactivity than its 3-chloro counterpart in key cross-coupling reactions, enabling faster, higher-yielding syntheses of diverse compound libraries [1]. This is a critical advantage in SAR campaigns where rapid analog generation is paramount. The bromine atom is a more labile leaving group for oxidative addition with palladium catalysts, which directly translates to higher efficiency in Suzuki, Stille, and Buchwald-Hartwig couplings compared to the less reactive 3-chloro analog.

Medicinal Chemistry Cross-Coupling SAR Analysis

Strategic 3-Position Bromination Enables a Vast and Validated Chemical Space

The bromine atom at the 3-position is a validated functional handle for generating diverse, biologically active analogs. A 2023 study on anti-Cryptosporidium agents used a 3-substituted triazolopyridazine core to generate 64 novel analogs and identified a lead compound (17a) with an EC50 of 1.2 µM against C. parvum [1]. This demonstrates the direct link between 3-position functionalization and potent biological activity. In another example, a series of novel 3-substituted derivatives were synthesized and showed good to moderate antimicrobial activity [2].

Medicinal Chemistry Library Synthesis Chemical Biology

High Purity Drives Reproducibility and Cost-Efficiency in SAR Campaigns

Commercially available 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is offered with a minimum purity specification of 95% and often higher (e.g., 98% from specialized vendors) . This high chemical purity is essential for minimizing side reactions in subsequent cross-coupling steps and ensures that observed biological activity is directly attributable to the synthesized analog, not to an impurity carried over from the starting material. This level of purity is a key differentiator when compared to lower-grade, less expensive building blocks that may contain metal catalysts or other reaction poisons.

Analytical Chemistry Drug Discovery Process Chemistry

High Commercial Value Reflects Strategic Importance and Low-Abundance Availability

The compound's strategic value is reflected in its market pricing, which is significantly higher than that of simpler heterocyclic building blocks. For example, a 100mg quantity is priced at approximately $527 . This premium pricing is a direct reflection of the compound's scarcity and its high demand as a specialized, advanced intermediate for generating diverse libraries for lead optimization. This economic factor differentiates it from commodity chemicals and signals its use in high-value, target-driven research rather than bulk, low-cost screening.

Medicinal Chemistry Chemical Sourcing Lead Optimization

High-Leverage Application Scenarios for 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS 87841-08-5)


Accelerated SAR Exploration for BRD4 Bromodomain Inhibitor Programs

This compound serves as an ideal starting point for medicinal chemistry teams targeting the BRD4 bromodomain. As demonstrated in a recent publication, [1,2,4]triazolo[4,3-b]pyridazine derivatives are a promising new scaffold for developing micromolar BRD4 BD inhibitors [1]. The 3-bromo handle on this core allows for rapid generation of focused libraries to explore the chemical space around the Kac binding pocket. This is a high-value application for procuring this specific building block to optimize potency and selectivity against this validated epigenetic oncology target [1].

Synthesis of Novel Antimicrobial and Antiparasitic Agents

Procurement of this building block is a strategic investment for infectious disease drug discovery programs. Research has confirmed that 3-substituted [1,2,4]triazolo[4,3-b]pyridazines possess antimicrobial activity [2], and close analogs have demonstrated potent anti-Cryptosporidium parvum activity [3]. Using 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in a parallel medicinal chemistry effort enables the efficient exploration of structure-activity relationships to optimize potency against neglected disease targets like cryptosporidiosis and discover new antibiotic leads.

Dual c-Met/Pim-1 Kinase Inhibitor Lead Optimization

For oncology programs targeting kinase signaling pathways, this compound is a critical intermediate. Novel triazolo[4,3-b]pyridazine derivatives have been shown to act as dual c-Met/Pim-1 potential inhibitors with significant antitumor activity [4]. The 3-bromo substituent is the key to diversifying this scaffold and optimizing for dual inhibition. Procuring this specific halogenated building block is essential for generating high-quality analogs to improve potency, selectivity, and drug-like properties in the context of cancer therapy development [4].

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